molecular formula C18H21N7 B5381480 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B5381480
M. Wt: 335.4 g/mol
InChI Key: HJKBRGURVIXHBM-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine is a complex heterocyclic compound It features a pyrazole ring, a pyridine ring, and a tetrahydropyrido[3,4-d]pyrimidine ring system

Properties

IUPAC Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-11-15(12(2)25-24-11)9-21-18-14-5-8-20-10-16(14)22-17(23-18)13-3-6-19-7-4-13/h3-4,6-7,20H,5,8-10H2,1-2H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKBRGURVIXHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC2=NC(=NC3=C2CCNC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent cyclization to form the tetrahydropyrido[3,4-d]pyrimidine ring.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled conditions.

    Preparation of Pyridine Intermediate: The pyridine ring is synthesized through standard organic reactions involving pyridine derivatives.

    Coupling Reaction: The pyrazole and pyridine intermediates are coupled using a suitable linker, such as a methylene group, under catalytic conditions.

    Cyclization: The final step involves cyclization to form the tetrahydropyrido[3,4-d]pyrimidine ring, typically using a cyclization agent and heating.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the heterocyclic rings.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrides.

Scientific Research Applications

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and ability to interact with biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to form stable complexes with proteins.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to inhibition or activation of the target’s function. The pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazol-4-amine: A simpler pyrazole derivative with similar reactivity.

    2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A compound with a similar core structure but lacking the pyrazole moiety.

    N-methyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine: A methylated derivative with different electronic properties.

Uniqueness

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine is unique due to its combination of three distinct heterocyclic systems, which confer unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

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